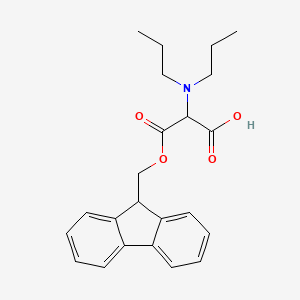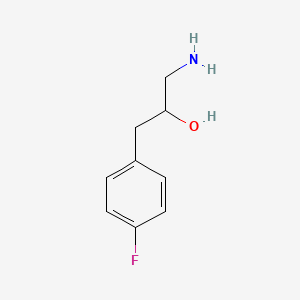
1-Amino-3-(4-fluorophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(4-fluorophenyl)propan-2-ol, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent stimulant that has been used for scientific research purposes. 4-FA has a similar chemical structure to amphetamine and MDMA, but it has unique properties that make it different from these drugs. In
Aplicaciones Científicas De Investigación
Cardioselectivity and Beta-Adrenoceptor Blocking
1-Amino-3-(4-fluorophenyl)propan-2-ol has been studied in relation to its cardioselectivity as a beta-adrenoceptor blocking agent. Research has shown that compounds in this series, including those with similar structures, have a substantial cardioselectivity and affinity to beta 1-adrenoceptors, particularly in rat ventricular muscle. This suggests potential applications in cardiovascular medications (Rzeszotarski et al., 1979).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of compounds related to 1-Amino-3-(4-fluorophenyl)propan-2-ol have been explored for antimicrobial applications. Novel compounds synthesized from similar structures have been characterized and their antimicrobial activity assessed, highlighting their potential as antimicrobial agents (Nagamani et al., 2018).
Antioxidant Properties
Compounds similar to 1-Amino-3-(4-fluorophenyl)propan-2-ol have been synthesized and studied for their antioxidant properties. These compounds exhibit antioxidant activity, which depends on certain structural features, suggesting potential use in therapeutic or preventive applications for oxidative stress-related conditions (Isakhanyan et al., 2011).
Enzymatic Synthesis and Polyamines
The enzymatic synthesis of cyclic polyamines using substrates related to 1-Amino-3-(4-fluorophenyl)propan-2-ol has been explored. This method offers a broad range of potential polyamine products, which are significant in various biochemical and pharmaceutical processes (Cassimjee et al., 2012).
Potential Antipsychotic Agents
Research on compounds structurally related to 1-Amino-3-(4-fluorophenyl)propan-2-ol has indicated their potential as antipsychotic agents. These compounds have shown promising results in various pharmacological test models, suggesting their utility in the development of new antipsychotic medications (Wise et al., 1985).
Propiedades
IUPAC Name |
1-amino-3-(4-fluorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMLKLIEYBJJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-fluorophenyl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[5-Bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetic acid](/img/structure/B2539488.png)
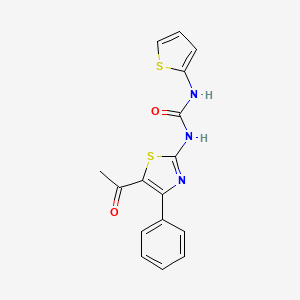
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2539490.png)
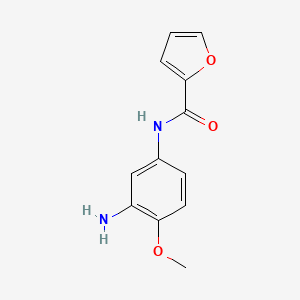
![methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2539495.png)
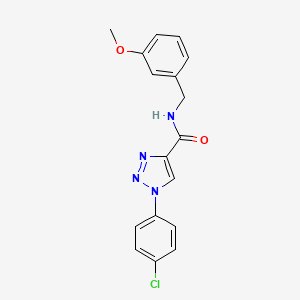
![(4-((3-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2539498.png)
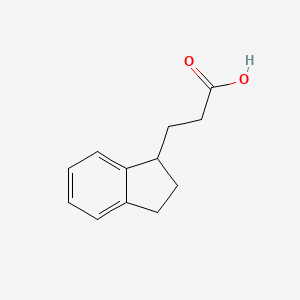
![N-(2-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2539500.png)
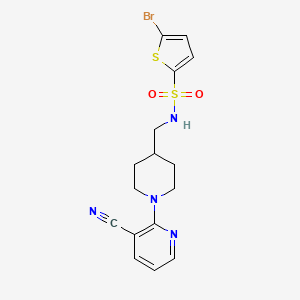
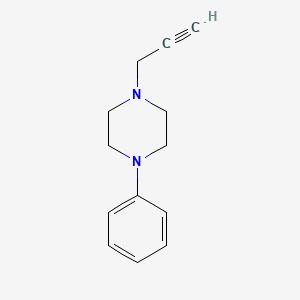
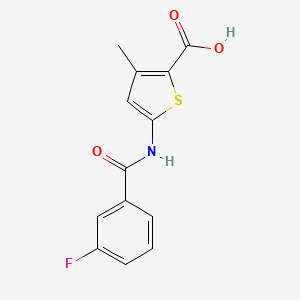
![1-(3-Chloro-4-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2539505.png)
